molecular formula C12H16F2N2 B2525059 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1183376-34-2

1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane

Cat. No.: B2525059
CAS No.: 1183376-34-2
M. Wt: 226.271
InChI Key: KBYVUXJQWYIMDG-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane is an organic compound with the molecular formula C12H16F2N2. It is characterized by the presence of a diazepane ring substituted with a difluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane typically involves the reaction of 2,5-difluorobenzyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane
  • 1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane
  • 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Comparison: 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets compared to other difluorophenylmethyl-diazepane derivatives .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-2-3-12(14)10(8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYVUXJQWYIMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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